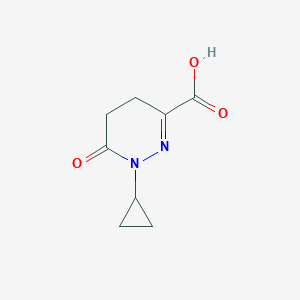

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Description

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a dihydropyridazine core substituted with a cyclopropyl group at position 1 and a carboxylic acid moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring planar, hydrogen-bonding motifs .

Properties

IUPAC Name |

1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h5H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIZYMBCJTWVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CCC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with a suitable dicarbonyl compound, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyridazine Core

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

- Structure : Benzyl substituent at position 1 (vs. cyclopropyl in the target compound).

- Molecular Formula : C₁₂H₁₂N₂O₃ .

- Key Differences: The benzyl group introduces aromatic bulk, increasing lipophilicity (logP ≈ 2.1 predicted) compared to the cyclopropyl analog (predicted logP ≈ 1.4).

1-Methyl-6-oxo-4,5-dihydropyridazine-3-carboxylic Acid

Positional Isomerism and Functional Group Modifications

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : Oxo group at position 3 and methyl at position 6 (CAS: 74557-73-6) .

- Molecular Formula : C₇H₈N₂O₃.

- Reduced dihydro saturation (2,3-dihydro vs. 4,5-dihydro) alters ring puckering and electronic distribution .

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Structural and Physicochemical Data Table

Biological Activity

1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound belonging to the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: C9H9N2O3

Molecular Weight: 179.18 g/mol

IUPAC Name: this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Common methods include the reaction of cyclopropylamine with dicarbonyl compounds followed by cyclization and oxidation steps.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that several related compounds show minimum inhibitory concentration (MIC) values against various bacterial strains.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 7.32 - 136.10 |

| Compound B | Staphylococcus aureus | 0.44 |

| Compound C | Escherichia coli | 0.80 |

For instance, one study reported that certain analogues showed MIC values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and E. coli .

Anticancer Properties

The compound's potential anticancer activity has been explored through various studies. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound is being studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Results indicated that some compounds exhibited potent activity with low MIC values .

- Cytotoxicity Testing : Compounds derived from this compound were subjected to cytotoxicity assays against various cancer cell lines. Results showed promising cytotoxic effects, warranting further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.